Cas no 100317-20-2 (2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine)
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-5-(piperidin-1-ylsulfonyl)aniline
- 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-PHENYLAMINE
- Benzenamine,2-methyl-5-(1-piperidinylsulfonyl)-
- 2-Aminotoluol-4-sulfonpiperidid
- 2-Amino-toluol-4-sulfonsaeure-piperidid
- Piperidine,1-(4-methylmetanilyl)- (6CI)
- Piperidine, 1-[(3-amino-4-methylphenyl)sulfonyl]-(9CI)
- 100317-20-2
- 2-methyl-5-(piperidine-1-sulfonyl)phenylamine
- 2-methyl-5-(1-piperidinylsulfonyl)aniline
- DTXSID30396049
- SCHEMBL9796209
- MFCD02706759
- 2-methyl-5-piperidin-1-ylsulfonylaniline
- Benzenamine, 2-methyl-5-(1-piperidinylsulfonyl)-
- BS-19024
- Z56784412
- CS-0212955
- AKOS000115412
- EN300-02368
- SR-01000028400-1
- 2-Methyl-5-(piperidine-1-sulfonyl)aniline
- SB43701
- SR-01000028400
- 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
-
- MDL: MFCD02706759
- Inchi: 1S/C12H18N2O2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
- InChI Key: FIOVLCJDLOLZFG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C=1)N)(N1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 254.10900
- Monoisotopic Mass: 254.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.25
- Melting Point: 107-109 °C
- Boiling Point: 435.5°Cat760mmHg
- Flash Point: 217.2°C
- Refractive Index: 1.591
- PSA: 71.78000
- LogP: 3.35170
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M725663-50mg |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M725663-100mg |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M725663-500mg |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 500mg |
$ 210.00 | 2022-06-03 | ||
| Ambeed | A609413-5g |
2-Methyl-5-(piperidin-1-ylsulfonyl)aniline |
100317-20-2 | 97% | 5g |
$523.0 | 2024-04-26 | |
| A2B Chem LLC | AA01870-50mg |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 95% | 50mg |
$65.00 | 2024-01-05 | |
| A2B Chem LLC | AA01870-100mg |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 95% | 100mg |
$80.00 | 2024-01-05 | |
| A2B Chem LLC | AA01870-250mg |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 95% | 250mg |
$98.00 | 2024-01-05 | |
| A2B Chem LLC | AA01870-500mg |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 95% | 500mg |
$133.00 | 2024-01-05 | |
| A2B Chem LLC | AA01870-1g |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 97% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AA01870-2.5g |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine |
100317-20-2 | 95% | 2.5g |
$257.00 | 2024-01-05 |
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Suppliers
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
Introduction to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (CAS No. 100317-20-2)
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, identified by its Chemical Abstracts Service number 100317-20-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by the presence of a phenylamine core modified with a piperidine-1-sulfonyl group, which imparts unique chemical and pharmacological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the quest to develop novel therapeutic agents with enhanced efficacy and reduced side effects.
The phenylamine moiety is a well-known pharmacophore in medicinal chemistry, contributing to the biological activity of numerous drugs used to treat various conditions. Its ability to interact with biological targets such as enzymes and receptors is leveraged to modulate physiological processes. In the case of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, the introduction of the piperidine-1-sulfonyl group introduces additional functionality that can influence both the solubility and binding affinity of the molecule. This modification is particularly intriguing because piperidine derivatives are known for their role in central nervous system (CNS) drugs, where they often enhance bioavailability and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of compounds like 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine with greater accuracy. These tools have been instrumental in identifying novel binding interactions and optimizing drug-like properties. For instance, studies have suggested that the piperidine-1-sulfonyl group may enhance the compound's ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders. Additionally, the methyl substituent at the 2-position of the phenyl ring may contribute to improved metabolic stability, reducing the likelihood of rapid degradation in vivo.
In vitro studies have begun to elucidate the pharmacological profile of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. Initial experiments have shown that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in treating conditions such as depression, anxiety, and chronic pain. The sulfonamide group is known to participate in hydrogen bonding interactions, which can be critical for receptor binding. Furthermore, the piperidine ring's ability to adopt multiple conformations may enhance its binding flexibility, allowing it to interact effectively with a wide range of biological targets.
The synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key functional groups efficiently. Moreover, green chemistry principles have been integrated into its synthesis to minimize waste and improve sustainability. These advancements not only facilitate access to this compound but also align with broader efforts in pharmaceutical manufacturing to reduce environmental impact.
As research progresses, 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine is expected to play a significant role in preclinical and clinical studies aimed at developing new treatments for various diseases. The combination of computational modeling, synthetic chemistry, and pharmacological evaluation provides a robust framework for understanding its potential therapeutic applications. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into tangible medical benefits. By leveraging cutting-edge technologies and interdisciplinary approaches, the full therapeutic potential of this compound can be realized.
The future directions for research on 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine include exploring its interactions with other biological targets beyond neurotransmitter receptors. Investigating its effects on inflammatory pathways or metabolic enzymes could uncover additional therapeutic applications. Additionally, studying its pharmacokinetic properties will be crucial for optimizing dosing regimens and ensuring safety in clinical settings. The development of novel analogs by modifying specific structural features may further enhance its efficacy and selectivity.
In conclusion, 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine (CAS No. 100317-20-2) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features and promising pharmacological properties make it an attractive candidate for further research and development. As scientific understanding continues to evolve, this molecule is poised to contribute valuable insights into drug discovery and therapy development across multiple therapeutic areas.
100317-20-2 (2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine) Related Products
- 109286-01-3(4-(azepane-1-sulfonyl)aniline)
- 87338-12-3(1,12-Diazacyclooctacosane, 1,12-bis[(4-methylphenyl)sulfonyl]-)
- 87338-09-8(1,6-Diazacyclohexadecane, 1,6-bis[(4-methylphenyl)sulfonyl]-)
- 89438-91-5(1,11,21-Triazacyclotriacontane, 1,11,21-tris[(4-methylphenyl)sulfonyl]-)
- 6336-68-1(4-(piperidine-1-sulfonyl)aniline)
- 87338-08-7(1,7-Diazacycloheptadecane, 1,7-bis[(4-methylphenyl)sulfonyl]-)
- 22184-99-2(3-(Piperidin-1-yl)sulphonylaniline)
- 17354-60-8(3-Amino-N,N-Diethyl-4-Methyl-benzenesulfonamide)
- 87338-11-2(1,12-Diazacyclodocosane, 1,12-bis[(4-methylphenyl)sulfonyl]-)
- 87338-10-1(1,8-Diazacyclooctadecane, 1,8-bis[(4-methylphenyl)sulfonyl]-)